N,N-Dimethyl-3-(cyclohexyl)-propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

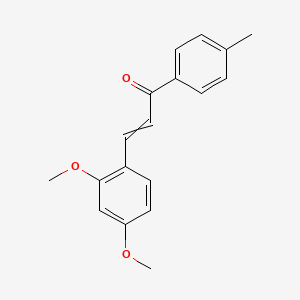

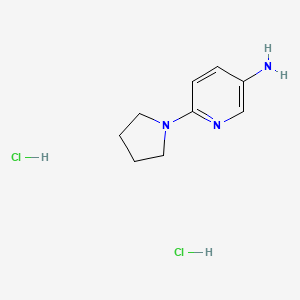

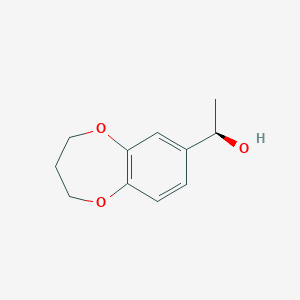

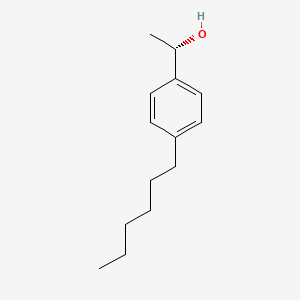

“N,N-Dimethyl-3-(cyclohexyl)-propanamide” likely refers to a compound that contains a propanamide group (a type of amide) and a cyclohexyl group (a type of cycloalkane), with two methyl groups attached to the nitrogen atom of the amide .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as N,N-dimethylamine) with a carboxylic acid or its derivative (such as 3-cyclohexylpropanoic acid) in a process known as amide coupling .Molecular Structure Analysis

The molecule would have a cyclohexyl group attached to the third carbon of a three-carbon chain, with the terminal carbon of the chain involved in an amide functional group. The nitrogen of the amide would also be bonded to two methyl groups .Chemical Reactions Analysis

As an amide, this compound would be expected to participate in reactions characteristic of this functional group. This could include hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the amide functional group and the cyclohexyl group. The compound is likely to be a solid or liquid at room temperature, with a relatively high boiling point for an organic compound due to the presence of the polar amide group .科学研究应用

Synthons for Heterocycles

N,N-Dimethyl-3-(cyclohexyl)-propanamide can be used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . This makes it a valuable tool in the synthesis of various heterocycles, which are core structures in many natural products and pharmaceuticals .

Biomedical Applications

The N,N-dimethyl analogues, including N,N-Dimethyl-3-(cyclohexyl)-propanamide, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This opens up possibilities for the development of new drugs and therapies.

Surface Active Agents

N,N-Dimethyl-3-(cyclohexyl)-propanamide can act as a surfactant, remaining surface active and forming globular micelles in deep eutectic solvents . This property can be exploited in various fields, including drug delivery and biosensing .

Self-Assembly in Deep Eutectic Solvents

The compound can self-assemble in deep eutectic solvents, a type of green solvent obtained through the complexation of naturally occurring salts with compounds . This self-assembly behavior can be utilized in the development of new materials and nanotechnology.

Radical Formation

N,N-Dimethyl-3-(cyclohexyl)-propanamide can undergo oxidation to form a radical cation, which can deprotonate to give a radical . This property can be used in various chemical reactions and synthesis processes.

Tailoring Surfactant Mixtures

The compound can be mixed with other surfactants to alter the surface behavior and self-assembly of the mixtures . This can lead to the development of surfactant systems with tailored properties for specific applications.

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amides are considered less reactive than their carboxylic acid or ester counterparts, but they may still pose risks, particularly if they are able to be hydrolyzed to produce more reactive compounds .

未来方向

The study of amides is a significant area of research in organic chemistry, due to their prevalence in biologically active compounds. Future research could potentially involve the exploration of the compound’s reactivity, its potential uses in the synthesis of more complex molecules, or its biological activity .

属性

IUPAC Name |

3-cyclohexyl-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWAWQIDTXAJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-3-(cyclohexyl)-propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)